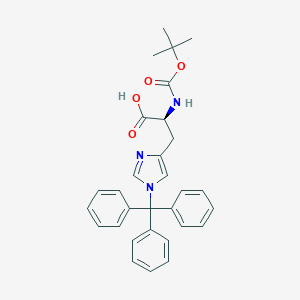

Boc-His(Trt)-OH

Overview

Description

Boc-His(Trt)-OH, also known as tert-butyloxycarbonyl-L-histidine(trityl)-OH, is a protected form of the amino acid histidine. The compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the amino group, while the trityl (Trt) group protects the imidazole side chain of histidine. This dual protection is crucial for preventing unwanted side reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-His(Trt)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. This reaction forms the Boc-protected histidine.

Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting the Boc-protected histidine with trityl chloride (TrtCl) in the presence of a base such as pyridine. This step yields this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-His(Trt)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Boc and Trt protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions:

Deprotection of Boc Group: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Deprotection of Trt Group: The Trt group is removed using a mixture of TFA and scavengers such as triisopropylsilane (TIPS) and water.

Coupling Reactions: Peptide bond formation is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Deprotection: The major products are histidine and the corresponding protecting group by-products.

Coupling: The major products are peptides with the desired sequence.

Scientific Research Applications

Chemical Properties and Preparation

Chemical Structure:

- Molecular Formula: C30H31N3O4

- CAS Number: 32926-43-5

Preparation Methods:

The synthesis of Boc-His(Trt)-OH typically involves:

- Protection of the Amino Group: Reacting histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Protection of the Imidazole Side Chain: Reacting the Boc-protected histidine with trityl chloride (TrtCl) in a basic medium such as pyridine.

Reaction Suitability:

- Deprotection Reactions: Removal of Boc and Trt groups using trifluoroacetic acid (TFA).

- Coupling Reactions: Formation of peptide bonds with other amino acids facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Scientific Research Applications

This compound is extensively utilized in various scientific domains:

A. Chemistry

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS). The compound's protective groups allow for selective coupling without side reactions, enhancing yield and purity.

| Application | Description |

|---|---|

| Peptide Synthesis | Used to create complex peptides with specific sequences. |

| Solid-Phase Peptide Synthesis | Facilitates efficient assembly of peptide chains. |

B. Biology

- Protein Studies: Used to investigate protein-protein interactions and enzyme mechanisms. For instance, in a study examining hybrid-polypeptides, this compound was essential for synthesizing polypeptides that demonstrated specific biological functions .

C. Medicine

- Peptide-Based Drugs: Its application in developing therapeutic agents is significant. For example, this compound has been used in synthesizing dipeptidyl peptidase inhibitors, which are crucial for managing conditions like diabetes .

D. Industry

- Synthetic Peptides Production: Employed in commercial peptide synthesis for research purposes and drug development .

Case Study 1: Hybrid Polypeptides Synthesis

A study focused on synthesizing hybrid polypeptides using this compound as a critical component demonstrated its effectiveness in achieving high yields while minimizing racemization during the process . The successful removal of the Trt protection group was confirmed using Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) techniques.

Case Study 2: Dipeptidyl Peptidase Inhibitors

Research on amino acid amides indicated that this compound was integral in preparing selective inhibitors for dipeptidyl peptidases, showcasing its utility in medicinal chemistry . The compound facilitated the study of structure-activity relationships essential for drug design.

Mechanism of Action

The primary function of Boc-His(Trt)-OH is to serve as a protected histidine residue in peptide synthesis. The Boc and Trt groups prevent unwanted side reactions during peptide chain elongation. The Boc group is removed under acidic conditions, while the Trt group is removed using a mixture of TFA and scavengers. Once deprotected, the histidine residue can participate in peptide bond formation and other biochemical reactions.

Comparison with Similar Compounds

Boc-His(Bzl)-OH: Boc-protected histidine with a benzyl group protecting the imidazole side chain.

Fmoc-His(Trt)-OH: Fluorenylmethyloxycarbonyl (Fmoc) protected histidine with a trityl group protecting the imidazole side chain.

Z-His(Trt)-OH: Benzyloxycarbonyl (Z) protected histidine with a trityl group protecting the imidazole side chain.

Uniqueness: Boc-His(Trt)-OH is unique due to its dual protection strategy, which provides robust protection for both the amino and imidazole groups. This dual protection is particularly advantageous in SPPS, where selective deprotection is crucial for the synthesis of complex peptides.

Biological Activity

Boc-His(Trt)-OH, or N-Boc-N'-trityl-L-histidine, is a histidine derivative widely used in peptide synthesis and biological research. Its unique structural features and protective groups make it a valuable compound in various applications, particularly in solid-phase peptide synthesis (SPPS) and as a building block for bioactive peptides. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in biomedical research.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 32926-43-5 |

| Molecular Formula | C₃₀H₃₁N₃O₄ |

| Molecular Weight | 497.585 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | ~130 °C (dec.) |

| Boiling Point | 667.5 ± 55.0 °C at 760 mmHg |

| Flash Point | 357.5 ± 31.5 °C |

This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and a trityl (Trt) group at the imidazole side chain, which provides stability and reduces side reactions during peptide synthesis .

Synthesis and Stability

This compound is synthesized through various methods, including coupling reactions in SPPS. It has been shown to exhibit lower levels of racemization compared to other histidine derivatives during synthesis, making it a preferred choice for producing peptides with high enantiomeric purity . In studies comparing different histidine derivatives, this compound demonstrated significantly reduced epimerization rates, which is crucial for maintaining the biological activity of synthesized peptides .

Peptide Synthesis

This compound is frequently used in the synthesis of bioactive peptides due to its ability to form stable peptide bonds while minimizing side reactions. For instance, it has been successfully incorporated into various peptide sequences that exhibit biological activity, including hormone analogs and therapeutic agents .

Case Studies

- Hormonal Peptides : In a study involving the synthesis of glucagon-like peptide-1 (GLP-1) analogs, this compound was utilized as a key building block. The resulting peptides exhibited enhanced stability and biological activity compared to their non-histidine counterparts .

- Hydrogel Applications : Research on peptide-derived hydrogels demonstrated that hydrogels incorporating this compound showed significant promise in tissue engineering applications. The histidine residue contributed to the gel's responsiveness to pH changes, making it suitable for drug delivery systems .

- Racemization Studies : A comparative analysis of different histidine derivatives during SPPS revealed that this compound maintained an epimerization level below 0.18%, significantly lower than other derivatives under similar conditions . This low racemization rate is critical for ensuring the biological efficacy of synthesized peptides.

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification protocols for Boc-His(Trt)-OH to ensure high purity and yield?

- Methodological Answer : this compound is synthesized via tert-butoxycarbonyl (Boc) and trityl (Trt) protection of histidine. Purification typically involves recrystallization or column chromatography. Analytical methods such as TLC (≥98% purity threshold) and HPLC (e.g., using dichloromethane with Oxyma-B/DIC activation) are critical for verifying purity . Storage at -20°C in non-polar solvents prevents degradation .

Q. How should this compound be incorporated into solid-phase peptide synthesis (SPPS) to minimize side reactions?

- Methodological Answer : Use coupling agents like DIC/Oxyma-B in dichloromethane for activation, as demonstrated in peptide chain elongation (e.g., Boc-His(Trt)-Ser(tBu)-Gln(Trt)-Gly-OH synthesis). Avoid prolonged exposure to acidic conditions during Boc deprotection to prevent trityl group cleavage. Monitor coupling efficiency via Kaiser test or HPLC .

Advanced Research Questions

Q. What strategies mitigate carbodiimide-mediated side reactions (e.g., Beckmann rearrangement) during this compound activation?

- Methodological Answer : Carbodiimides like DIC can induce Beckmann rearrangement in Oxyma-B, leading to byproducts. Substitute DIC with alternative activators (e.g., HATU) or reduce reaction time. Characterize intermediates via HPLC (e.g., Analytical Method 1 in ) to detect and quantify side products. Optimize solvent polarity to stabilize the active ester intermediate.

Q. How can researchers resolve contradictions in coupling efficiency between this compound and other histidine-protecting groups (e.g., Boc-His(Boc)-OH)?

- Methodological Answer : Compare steric effects and electronic properties of protecting groups. For example, this compound’s bulky trityl group may slow coupling kinetics versus Boc-His(Boc)-OH. Use kinetic studies (e.g., monitoring Fmoc deprotection rates) and HPLC to assess reaction progress. Cross-reference data with structural analogs (e.g., Boc-His(Dnp)-OH ) to identify trends .

Q. What analytical methods are most effective for characterizing this compound in complex peptide intermediates?

- Methodological Answer : Employ a combination of HPLC (for purity and retention time analysis), mass spectrometry (for molecular weight confirmation), and NMR (to verify trityl group integrity). For example, HPLC profiles in dichloromethane-based systems can resolve side products . Melting point analysis (~130°C with decomposition) provides additional purity validation .

Q. Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying reaction conditions?

- Methodological Answer :

- Variables : Temperature (4°C to room temperature), solvents (DCM vs. DMF), and activation agents (DIC vs. HATU).

- Metrics : Purity (HPLC area%), yield (gravimetric analysis), and byproduct formation (MS/MS fragmentation).

- Controls : Include this compound standards and unprotected histidine as references.

- Data Interpretation : Use statistical tools (e.g., ANOVA) to compare degradation rates across conditions. Replicate experiments to confirm reproducibility .

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate findings using multiple techniques (e.g., DSC for precise melting point determination). Compare NMR chemical shifts with published data (δ ~1.4 ppm for Boc groups). If contradictions persist, assess crystallinity (via X-ray diffraction) or solvent residues (via TGA) as confounding factors .

Q. Methodological Frameworks

Q. What FINER criteria apply to formulating research questions on this compound’s role in peptide synthesis?

- Answer :

- Feasible : Ensure access to HPLC/MS instrumentation.

- Novel : Explore understudied activation protocols (e.g., microwave-assisted coupling).

- Ethical : Adhere to chemical safety guidelines (WGK 3 classification ).

- Relevant : Align with trends in SPPS optimization and green chemistry.

- Framework adapted from .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZPXVCRAAKCM-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32926-43-5 | |

| Record name | Boc-His(Trt)-OH, Nα-Boc-N(im)-trityl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9YH4KHR73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.